molecular formula C19H28O4 B14728345 (4Ar,4bs,6as,7s,9as,9br,11ar)-6a-methyl-2-oxohexadecahydroindeno[5,4-f]chromen-7-yl acetate CAS No. 6198-13-6

(4Ar,4bs,6as,7s,9as,9br,11ar)-6a-methyl-2-oxohexadecahydroindeno[5,4-f]chromen-7-yl acetate

Cat. No.: B14728345
CAS No.: 6198-13-6
M. Wt: 320.4 g/mol
InChI Key: SCKVBFYHMGNGQY-XENJLOSESA-N
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Description

(4Ar,4bs,6as,7s,9as,9br,11ar)-6a-methyl-2-oxohexadecahydroindeno[5,4-f]chromen-7-yl acetate is a complex organic compound with a unique structure This compound is characterized by its hexadecahydroindeno[5,4-f]chromen core, which is further modified by a methyl group and an acetate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4Ar,4bs,6as,7s,9as,9br,11ar)-6a-methyl-2-oxohexadecahydroindeno[5,4-f]chromen-7-yl acetate involves multiple steps, starting from simpler organic molecules. The process typically includes cyclization reactions to form the indeno[5,4-f]chromen core, followed by functional group modifications to introduce the methyl and acetate groups. Specific reaction conditions, such as temperature, pressure, and catalysts, are crucial for achieving high yields and purity.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for scalability. This includes selecting cost-effective reagents, optimizing reaction conditions for large-scale operations, and implementing purification techniques to ensure the final product’s quality. Advanced techniques such as continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

(4Ar,4bs,6as,7s,9as,9br,11ar)-6a-methyl-2-oxohexadecahydroindeno[5,4-f]chromen-7-yl acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions, such as solvent choice, temperature, and reaction time, are tailored to achieve the desired transformations efficiently.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized analogs.

Scientific Research Applications

Chemistry

In chemistry, (4Ar,4bs,6as,7s,9as,9br,11ar)-6a-methyl-2-oxohexadecahydroindeno[5,4-f]chromen-7-yl acetate can serve as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound may be used as a probe to study enzyme interactions and metabolic pathways. Its structural features could enable it to interact with specific biological targets, providing insights into cellular processes and potential therapeutic applications.

Medicine

In medicine, this compound may have potential as a drug candidate. Its ability to undergo various chemical modifications allows for the design of analogs with improved pharmacological properties. Research into its biological activity could lead to the development of new treatments for diseases.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties. Its unique structure may impart desirable characteristics, such as enhanced stability or reactivity, making it valuable for applications in materials science and engineering.

Mechanism of Action

The mechanism of action of (4Ar,4bs,6as,7s,9as,9br,11ar)-6a-methyl-2-oxohexadecahydroindeno[5,4-f]chromen-7-yl acetate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to changes in cellular signaling pathways and biological processes. The compound’s structural features enable it to bind to these targets with high specificity, modulating their activity and resulting in various biological effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (4Ar,4bs,6as,7s,9as,9br,11ar)-6a-methyl-2-oxohexadecahydroindeno[5,4-f]chromen-7-yl acetate include other indeno[5,4-f]chromen derivatives, such as:

  • (4Ar,4bs,6as,7s,9as,9br,11ar)-6a-methyl-2-oxohexadecahydroindeno[5,4-f]chromen-7-yl butyrate
  • (4Ar,4bs,6as,7s,9as,9br,11ar)-6a-methyl-2-oxohexadecahydroindeno[5,4-f]chromen-7-yl propionate

Uniqueness

What sets this compound apart is its specific functional groups and their arrangement within the molecule

Properties

CAS No.

6198-13-6

Molecular Formula

C19H28O4

Molecular Weight

320.4 g/mol

IUPAC Name

[(1S,3aS,3bR,5aR,9aR,9bS,11aS)-11a-methyl-7-oxo-1,2,3,3a,3b,4,5,5a,8,9,9a,9b,10,11-tetradecahydroindeno[5,4-f]chromen-1-yl] acetate

InChI

InChI=1S/C19H28O4/c1-11(20)22-17-7-5-15-13-3-6-16-14(4-8-18(21)23-16)12(13)9-10-19(15,17)2/h12-17H,3-10H2,1-2H3/t12-,13+,14+,15-,16+,17-,19-/m0/s1

InChI Key

SCKVBFYHMGNGQY-XENJLOSESA-N

Isomeric SMILES

CC(=O)O[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@H]3CCC(=O)O4)C

Canonical SMILES

CC(=O)OC1CCC2C1(CCC3C2CCC4C3CCC(=O)O4)C

Origin of Product

United States

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